molecular formula C10H12N2O B1292977 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine CAS No. 871688-90-3

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Cat. No.: B1292977
CAS No.: 871688-90-3
M. Wt: 176.21 g/mol
InChI Key: QUHSPVCYQJXRGG-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine is an organic compound with the molecular formula C10H12N2O It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure

Scientific Research Applications

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized with methyl iodide to produce 5-methylbenzoxazole. The final step involves the alkylation of 5-methylbenzoxazole with ethylamine under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-methyl-1,3-benzoxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-2-3-9-8(6-7)12-10(13-9)4-5-11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHSPVCYQJXRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649184
Record name 2-(5-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871688-90-3
Record name 5-Methyl-2-benzoxazoleethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871688-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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